3-(1,3-benzodioxol-5-yl)-N-(pyridin-4-ylmethyl)-1,2,4-oxadiazole-5-carboxamide
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Overview
Description
3-(1,3-BENZODIOXOL-5-YL)-N-(4-PYRIDINYLMETHYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE is a synthetic organic compound that belongs to the class of oxadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-BENZODIOXOL-5-YL)-N-(4-PYRIDINYLMETHYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE typically involves the following steps:
Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Synthesis of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Coupling with Pyridylmethyl Group: The final step involves coupling the oxadiazole intermediate with a pyridylmethyl group using appropriate coupling reagents.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety.
Reduction: Reduction reactions may target the oxadiazole ring or the pyridylmethyl group.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could lead to amines or alcohols.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions.
Material Science: Potential use in the development of new materials with specific properties.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.
Receptor Binding: May interact with biological receptors, influencing various physiological processes.
Medicine
Drug Development: Potential candidate for the development of new therapeutic agents.
Diagnostics: Use in diagnostic assays due to its specific binding properties.
Industry
Agriculture: Potential use as a pesticide or herbicide.
Pharmaceuticals: Intermediate in the synthesis of other pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 3-(1,3-BENZODIOXOL-5-YL)-N-(4-PYRIDINYLMETHYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors, leading to modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-(1,3-BENZODIOXOL-5-YL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE
- N-(4-PYRIDINYLMETHYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE
Uniqueness
3-(1,3-BENZODIOXOL-5-YL)-N-(4-PYRIDINYLMETHYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE is unique due to the combination of the benzodioxole and pyridylmethyl groups, which may confer specific biological activities and chemical properties not found in other similar compounds.
Properties
Molecular Formula |
C16H12N4O4 |
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Molecular Weight |
324.29 g/mol |
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-N-(pyridin-4-ylmethyl)-1,2,4-oxadiazole-5-carboxamide |
InChI |
InChI=1S/C16H12N4O4/c21-15(18-8-10-3-5-17-6-4-10)16-19-14(20-24-16)11-1-2-12-13(7-11)23-9-22-12/h1-7H,8-9H2,(H,18,21) |
InChI Key |
KYAZQCASRCIENV-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NOC(=N3)C(=O)NCC4=CC=NC=C4 |
Origin of Product |
United States |
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